Boc-2,3-DEHYDRO-VAL-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2,3-DEHYDRO-VAL-OH, also known as tert-butoxycarbonyl-2,3-dehydrovaline, is an organic compound with the molecular formula C10H17NO4 and a molar mass of 215.25 g/mol . This compound is a derivative of valine, an essential amino acid, and is commonly used in peptide synthesis due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,3-DEHYDRO-VAL-OH typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-2,3-DEHYDRO-VAL-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the dehydrovaline moiety to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated valine derivatives, and various substituted valine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Boc-2,3-DEHYDRO-VAL-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of Boc-2,3-DEHYDRO-VAL-OH involves its role as a protecting group for the amino group in valine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent cleavage to release the free amino group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-2,3-DEHYDRO-VAL-OH include:
- Boc-Val-OH (tert-butoxycarbonyl-valine)
- Boc-Leu-OH (tert-butoxycarbonyl-leucine)
- Boc-Ile-OH (tert-butoxycarbonyl-isoleucine)
- Boc-Ala-OH (tert-butoxycarbonyl-alanine)
Uniqueness
This compound is unique due to the presence of the double bond in the dehydrovaline moiety, which imparts distinct chemical reactivity compared to its saturated counterparts. This unique feature allows for specific applications in peptide synthesis and other organic transformations where the double bond can be selectively manipulated .
Biological Activity
Boc-2,3-DEHYDRO-VAL-OH, a derivative of valine, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of the valine residue. The dehydro configuration at positions 2 and 3 contributes to its distinct reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Opioid Receptor Modulation : Research indicates that analogs of this compound exhibit significant binding affinity for opioid receptors. For instance, studies on endomorphin analogs incorporating similar structures have shown that they can act as potent µ-opioid receptor agonists, leading to analgesic effects .
- Inhibition of Enzymatic Activity : Some studies have demonstrated that compounds related to this compound can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression in conditions like cancer .
- Antiviral Activity : There is evidence suggesting that derivatives of this compound may exhibit antiviral properties by inhibiting viral neuraminidase activity. This inhibition can prevent viral replication and spread .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity | Mechanism | Reference |
---|---|---|
Opioid receptor agonism | Binding to µ-opioid receptors | |
MMP inhibition | Enzymatic blockade | |
Antiviral activity | Inhibition of neuraminidase |
Case Studies
- Endomorphin Analog Studies : A series of studies involving endomorphin analogs revealed that modifications at the valine position significantly affect receptor binding and agonistic activity. For example, the introduction of dehydro residues led to enhanced selectivity for µ-opioid receptors compared to δ-receptors, indicating a potential for developing targeted analgesics .
- Matrix Metalloproteinase Inhibition : In a study assessing various carboxylate inhibitors for MMPs, this compound derivatives were shown to effectively reduce MMP activity in vitro. This finding suggests potential therapeutic applications in diseases characterized by excessive tissue remodeling such as arthritis or cancer metastasis .
- Antiviral Efficacy : A recent investigation into novel amino acid inhibitors against influenza virus neuraminidase indicated that certain derivatives of this compound displayed promising Ki values, demonstrating their potential as antiviral agents .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13) |
InChI Key |
JEMSYVNSVNJGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.